tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated pyrrolopyridine derivative characterized by a bicyclic scaffold comprising a partially saturated pyrrolidine ring fused to a pyridine ring.
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3 |
InChI Key |
JFRPBEUBAWBUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. For instance, a study demonstrated that certain analogs of tert-butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate showed promising activity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Neuroprotective Effects
Another application is in neuropharmacology. Compounds similar to this compound have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. These compounds may inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for synthesizing more complex heterocycles and pharmaceuticals .
Agricultural Chemistry
Pesticide Development
The compound has potential applications in developing new agrochemicals. Its structural characteristics can be modified to enhance insecticidal or fungicidal properties, contributing to sustainable agricultural practices by reducing reliance on traditional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolo[3,2-b]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives
Structural and Electronic Differences
- Ring Orientation : The target compound’s [3,2-b] fused ring system (vs. [2,3-b] or [3,2-c] in analogs) alters the spatial arrangement of substituents, impacting binding to biological targets .
- Halogen Effects: Fluorine’s high electronegativity (vs.
- Synthetic Utility : Bromo and iodo analogs (e.g., and ) are preferred for Suzuki-Miyaura cross-coupling reactions due to their reactivity, whereas chloro derivatives () may require harsher conditions .
Reactivity and Stability
- Stability : The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis, but fluorine’s inductive effect in the target compound may slightly increase the electrophilicity of adjacent positions .
- Safety Profiles : Chlorinated analogs (e.g., ) carry warnings for acute oral toxicity (H302) and skin sensitization (H317), while fluorinated compounds are generally less toxic but require similar handling precautions .
Biological Activity
tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1638765-28-2
- Molecular Formula : C12H13FN2O3
- Molecular Weight : 252.2416232 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.
Anticancer Activity
Research indicates that compounds with pyrrolidine structures exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116, demonstrating IC50 values in the micromolar range. This suggests a potential for development as an anticancer agent .
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes:
- Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated selective inhibition against CDK2 and CDK9, which are critical in cell cycle regulation. The presence of fluorine atoms has been linked to enhanced potency .
Structure-Activity Relationship (SAR)
The incorporation of the fluorine atom in the structure has been shown to enhance biological activity significantly. Studies suggest that:
- Fluorination Effects : The introduction of fluorine can increase lipophilicity and alter the electronic properties of the molecule, leading to improved binding affinity to target proteins .
Research Findings and Case Studies
Q & A
Q. How do steric and electronic effects influence the Boc group’s cleavage kinetics in acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
